2-(Methylamino)benzoyl azide
Description
Properties
IUPAC Name |
2-(methylamino)benzoyl azide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4O/c1-10-7-5-3-2-4-6(7)8(13)11-12-9/h2-5,10H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLJIVCXPHLEBBT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CC=CC=C1C(=O)N=[N+]=[N-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Medicinal Chemistry
Antibacterial Activity
Recent studies have highlighted the potential of azide compounds, including 2-(methylamino)benzoyl azide, in developing new antibacterial agents. For instance, derivatives of related compounds have shown significant activity against various bacterial strains, including Staphylococcus aureus and Pseudomonas aeruginosa. The mechanism often involves the inhibition of bacterial cell wall synthesis or disruption of cellular functions through azide-mediated pathways .
Anticancer Properties
Compounds derived from this compound have been investigated for their anticancer properties. The Curtius rearrangement, which converts acyl azides into isocyanates, has been utilized to synthesize bioactive molecules that exhibit selective cytotoxicity against cancer cell lines. For example, derivatives have been tested against HeLa and A549 cells, showing promising results with IC50 values indicating potent activity .
Synthetic Applications
Curtius Rearrangement
The Curtius rearrangement is a key reaction involving acyl azides that transforms them into isocyanates, which can then be further modified into various nitrogen-containing compounds. This method has broad applications in drug discovery, particularly for synthesizing intermediates for antiviral and anticancer drugs like oseltamivir (Tamiflu) and Sorafenib .
Click Chemistry
The use of this compound in click chemistry reactions has gained attention due to its ability to form stable triazoles when reacted with alkynes. This reaction is significant for creating bioconjugates and polymers with specific functionalities, which are useful in drug delivery systems and materials science .
Case Studies
Comparison with Similar Compounds
Benzoyl Azides with Different Substituents
Benzoyl azides vary in stability and reactivity based on substituents. For example:
- Unsubstituted benzoyl azide: Lacks electron-donating or withdrawing groups, making it less stable than 2-(methylamino)benzoyl azide. It undergoes rapid Curtius rearrangement at lower temperatures (~60°C) .
- 2-Nitrobenzoyl azide: The nitro group (-NO₂) enhances thermal stability due to electron-withdrawing effects but reduces reactivity in nucleophilic substitutions.
Table 1: Comparative Properties of Benzoyl Azides
The methylamino group in this compound donates electrons, slightly stabilizing the azide but slowing rearrangement due to steric hindrance.
2-Aminobenzamides and Derivatives
2-Aminobenzamides share the benzamide core but replace the azide with an amide (-CONH₂) group. Key comparisons include:
- N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide (): Contains an N,O-bidentate directing group, enabling metal-catalyzed C–H bond functionalization.
- 2-Aminobenzamide derivatives (): These exhibit strong hydrogen-bonding capabilities, making them useful in supramolecular chemistry. Their stability under acidic conditions contrasts with the thermal sensitivity of benzoyl azides .
Methylamino-Substituted Aromatic Compounds
Compounds with methylamino groups on aromatic rings exhibit distinct electronic profiles:
- N-Methylfolic Acid (): Features a methylamino-benzoyl-glutamate structure. Unlike this compound, it participates in folate metabolism but shares sensitivity to hydrolysis at the benzoyl-amino linkage .
- 2-(Methylamino)pyridine-3-methanol (): A pyridine derivative with applications in medicinal chemistry. The methylamino group enhances solubility but lacks the azide’s reactivity .
Research Findings and Contradictions
- Synthetic Pathways: While this compound is synthesized from acyl chlorides and sodium azide , similar benzamides (e.g., ) require aminolysis of acyl chlorides with amines .
- Stability: Benzoyl azides are generally thermally labile, but substituents like methylamino can delay decomposition. This contrasts with 2-nitrobenzoyl azides, where electron withdrawal increases stability .
- Divergent Applications : Azides prioritize reactivity (e.g., click chemistry), whereas benzamides focus on structural directing effects .
Preparation Methods
Catalytic Methylation Using Methyl Carbonate
A breakthrough in methylation methodology is documented in CN105001105A, where 2-amino-5-chlorobenzophenone undergoes monomethylation using methyl carbonate under NaY molecular sieve catalysis. This approach achieves 90–93% yields by leveraging the sieves’ high silica-alumina ratio (6.0–7.0) and small crystal size (140–180 nm), which enhance surface area and reactant diffusion. Key parameters include:
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Methyl carbonate molar ratio | 10:1 – 20:1 (vs. amine) | Maximizes conversion |
| Reaction temperature | 80–90°C | Balances kinetics and stability |
| Catalyst loading | 0.3:1 – 0.8:1 (wt/wt) | Prevents side reactions |
This method circumvents traditional methylating agents like dimethyl sulfate, which pose toxicity risks. Post-reaction, unreacted methyl carbonate is recovered via减压蒸馏 (reduced-pressure distillation), and the product is recrystallized from ethanol, achieving >98% HPLC purity.
Phase-Transfer Methylation
Early methods described in Synthetic Communications (1991) employed phase-transfer catalysis with tetrabutylammonium bromide, powdered NaOH, and methyl sulfate in THF. While effective, these protocols suffered from inhomogeneous mixing (due to powdered NaOH) and solvent costs. Modern adaptations replace methyl sulfate with methyl carbonate and utilize polar aprotic solvents like DMF to improve homogeneity.
Integrated Synthetic Pathways
Sequential Methylation-Azidation
Step 1 : Methylation of 2-aminobenzoic acid
-
Reagents : Methyl carbonate (20 eq), NaY molecular sieve (0.5:1 wt/wt)
-
Conditions : 85°C, 7 hours, yielding 2-(methylamino)benzoic acid (92% yield).
Step 2 : Acyl chloride formation
-
Reagents : SOCl₂ (3 eq), reflux, 2 hours.
Step 3 : Azide substitution
One-Pot Methylation and Azidation
Pilot studies suggest that simultaneous methylation and azidation is feasible using methyl carbonate and NaN₃ in the presence of NaY sieves. Early results show 75% yield but require stringent temperature control (<50°C) to prevent azide decomposition.
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Toxicity Risk |
|---|---|---|---|
| NaY sieve + methyl carbonate | 90–93 | 98.9–99.1 | Low |
| Phase-transfer (historical) | 77.6 | 95.0 | High |
| Ru-catalyzed amidation | 70–79 | 97.5 | Moderate |
Q & A
Basic Research Question
- NMR : 1H/13C NMR resolves methylamino and azide moieties. For example, the azide group may show a singlet near δ 3.1 ppm (1H), while aromatic protons appear between δ 6.8–7.5 ppm .
- X-ray crystallography : Single-crystal analysis (e.g., CCDC deposition, as in ) confirms stereochemistry and hydrogen-bonding patterns .
- HPLC-MS : Reversed-phase C18 columns (acetonitrile/water mobile phase) with ESI-MS detect trace impurities and verify molecular ions (e.g., [M+H]+ at m/z ~191) .
How does this compound’s stability vary under thermal or photolytic conditions?
Advanced Research Question
- Thermal stability : TGA/DSC analysis (heating rate 10°C/min under N2) reveals decomposition onset temperatures. ’s analogous azide derivatives decompose near 140–160°C, suggesting similar thermal sensitivity .
- Photolytic degradation : UV-Vis irradiation (254 nm) in acetonitrile monitors azide decomposition via loss of N2 (gas evolution) and formation of nitrene intermediates. Stabilizers like BHT (0.1% w/w) can mitigate radical side reactions .
What mechanistic insights exist for the reactivity of this compound in click chemistry or Curtius rearrangements?
Advanced Research Question
- Click chemistry : DFT calculations (e.g., Gaussian09 with B3LYP/6-31G*) model azide-alkyne cycloadditions. Substituent effects (methylamino vs. benzoyl groups) alter transition-state energies and regioselectivity .
- Curtius rearrangement : Kinetic studies (in situ IR monitoring) track isocyanate formation. Polar solvents (e.g., DMF) accelerate rearrangement, while steric hindrance from the methylamino group may delay intermediate stabilization .
How should researchers resolve contradictions in spectroscopic data between synthetic batches?
Q. Data Contradiction Analysis
- NMR discrepancies : Overlapping signals (e.g., aromatic vs. methylamino protons) can be resolved via 2D NMR (COSY, HSQC) or deuteration studies .
- Chromatographic variability : Batch-to-batch impurities (e.g., residual solvents) require HS-GC-FID analysis (). Derivatization with 3,5-dinitrobenzoyl chloride enhances detection limits (LOD ~0.1 ppm) .
- Crystallinity issues : If X-ray data conflicts with NMR, DSC analysis can identify polymorphic forms or amorphous content .
What advanced analytical methods are recommended for quantifying azide content in biological matrices?
Q. Methodological Guidance
- HS-GC-FID/FID : Headspace gas chromatography () with pentafluorobenzyl bromide derivatization detects azides at trace levels (LOD 0.05 µg/mL). Calibration curves using spiked plasma samples validate accuracy .
- LC-MS/MS : Reverse-phase columns (C18, 2.6 µm) with MRM transitions (m/z 191 → 148 for the parent ion) improve selectivity in complex matrices .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
